Methyl acetoacetate

Catalog No.
S603468
CAS No.
105-45-3
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl acetoacetate

CAS Number

105-45-3

Product Name

Methyl acetoacetate

IUPAC Name

methyl 3-oxobutanoate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3

InChI Key

WRQNANDWMGAFTP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in 2 parts water; miscible with alcohol and ether
SOLUBILITY IN WATER: 38 G/100 ML
500.0 mg/mL
Solubility in water, g/100ml: 50

Synonyms

Methyl Ester Acetoacetic Acid; 3-Oxobutanoic Acid Methyl Ester; 3-Oxobutyric Acid Methyl Ester; Acetoacetate Methyl Ester; Methyl 3-Oxobutanoate; Methyl 3-Oxobutyrate; Methyl Acetoacetate; Methyl Acetylacetate

Canonical SMILES

CC(=O)CC(=O)OC

The exact mass of the compound Methyl acetoacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.31 msoluble in 2 parts water; miscible with alcohol and ethersolubility in water: 38 g/100 ml500.0 mg/mlsolubility in water, g/100ml: 50. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Acetoacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl acetoacetate (CAS 105-45-3) is a highly reactive, bifunctional β-keto ester widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. Characterized by its active methylene group flanked by a ketone and a methyl ester, MAA participates readily in Knoevenagel condensations, Hantzsch pyridine syntheses, Biginelli reactions, and transesterifications [1]. While structurally analogous to the more common ethyl acetoacetate (EAA), MAA is specifically procured for its distinct physicochemical profile—including a lower boiling point (169–171 °C) and significantly higher aqueous solubility (~400 g/L)—as well as its ability to install the methyl ester moiety in asymmetric target molecules [2].

In industrial procurement, treating ethyl acetoacetate (EAA) as a universal drop-in substitute for MAA leads to critical failures in API synthesis and process engineering. Pharmacologically, substituting EAA in multicomponent reactions alters the lipophilicity and receptor binding of the resulting dihydropyridines; for instance, the synthesis of the antihypertensive drug felodipine strictly requires MAA to form its essential asymmetric methyl-ethyl diester structure [1]. Process-wise, EAA's higher boiling point (181 °C vs MAA's 171 °C) demands harsher distillation conditions to remove unreacted starting material, which can degrade thermally sensitive intermediates . Furthermore, in transesterification workflows, MAA generates methanol (BP 64.7 °C) as a byproduct rather than ethanol (BP 78.4 °C), allowing for significantly easier equilibrium shifting at lower temperatures [2].

Essential Precursor for Asymmetric 1,4-Dihydropyridines (e.g., Felodipine)

The production of specific cardiovascular APIs, such as felodipine, relies on the precise installation of asymmetric ester groups. In a one-pot multicomponent reaction with 2,3-dichlorobenzaldehyde and ethyl 3-aminocrotonate, MAA exclusively provides the required methyl ester moiety, achieving yields of >75% and HPLC purities >99% under optimized conditions [1]. Substituting EAA in this process yields a symmetric diethyl ester, which completely alters the pharmacological profile and fails to produce the target API[2].

Evidence DimensionTarget API Structural Yield
Target Compound DataMAA yields the required asymmetric methyl-ethyl diester (Felodipine).
Comparator Or BaselineEAA yields the incorrect symmetric diethyl ester analog.
Quantified Difference100% target specificity for MAA vs 0% for EAA in felodipine synthesis.
ConditionsOne-pot Hantzsch/Michael cyclization at 40-50 °C.

Procurement must select MAA when the target API patent or structural activity relationship strictly requires a methyl ester functional group.

Lower Boiling Point for Milder Downstream Purification

MAA exhibits a boiling point of 169–171 °C at standard atmospheric pressure, which is approximately 10 °C lower than that of EAA (180.8–181 °C) . In industrial scale-up, this lower boiling point translates to milder vacuum distillation conditions when stripping unreacted β-keto ester from the reaction mixture. The reduced thermal burden minimizes the risk of decomposing heat-sensitive products or generating unwanted colored byproducts during the final purification stages [1].

Evidence DimensionBoiling Point / Distillation Temperature
Target Compound Data169–171 °C
Comparator Or BaselineEAA (180.8–181 °C)
Quantified Difference~10 °C reduction in boiling point.
ConditionsStandard atmospheric pressure (100 kPa).

Selecting MAA reduces energy consumption and limits thermal degradation during the continuous or batch distillation of crude reaction mixtures.

Accelerated Equilibrium Shifting in Transesterification

When synthesizing complex or custom β-keto esters (e.g., allyl, benzyl, or propargyl acetoacetates) via transesterification, the reaction is driven to completion by removing the alcohol byproduct [1]. MAA generates methanol (boiling point 64.7 °C) upon transesterification, whereas EAA generates ethanol (boiling point 78.4 °C) [1]. The nearly 14 °C difference in byproduct volatility allows MAA-based transesterifications to be driven to completion faster and at lower temperatures, preserving the integrity of sensitive incoming alcohols[2].

Evidence DimensionByproduct Volatility (Alcohol Leaving Group)
Target Compound DataMethanol byproduct (BP 64.7 °C)
Comparator Or BaselineEthanol byproduct (BP 78.4 °C)
Quantified Difference13.7 °C lower byproduct boiling point.
ConditionsLewis acid or iodine-catalyzed transesterification with complex alcohols.

MAA is the superior starting material for custom ester synthesis because its highly volatile methanol byproduct simplifies thermodynamic equilibrium shifting.

Superior Aqueous Solubility for Green Chemistry and Biocatalysis

The transition toward aqueous biphasic catalysis and whole-cell biocatalysis requires substrates with sufficient water solubility. MAA demonstrates an aqueous solubility of approximately 40 g/100 mL (400 g/L) at 20 °C, which is more than three times higher than the solubility of EAA (~12 g/100 mL)[1]. This enhanced solubility profile allows for higher substrate loading in aqueous biocatalytic reductions (e.g., using engineered E. coli to produce (R)-methyl 3-hydroxybutyrate) without requiring co-solvents that might inhibit enzyme activity [2].

Evidence DimensionAqueous Solubility at 20-25 °C
Target Compound Data~40 g/100 mL
Comparator Or BaselineEAA (~12 g/100 mL)
Quantified Difference>3x higher aqueous solubility for MAA.
ConditionsStandard aqueous solution at 20 °C.

For aqueous-based manufacturing or biocatalytic reductions, MAA allows for significantly higher reactor throughput and eliminates the need for toxic organic co-solvents.

Asymmetric API Manufacturing (Felodipine)

MAA is strictly required for the synthesis of felodipine and other asymmetric 1,4-dihydropyridines where a methyl ester group is pharmacologically mandated. Its use in one-pot Hantzsch reactions alongside ethyl 3-aminocrotonate directly yields the target asymmetric diester, a result impossible to achieve with EAA [1].

Precursor for Specialty β-Keto Esters

Due to the high volatility of its methanol byproduct, MAA is the preferred starting material for Lewis acid-catalyzed transesterifications. It is used to efficiently synthesize allyl, benzyl, and propargyl acetoacetates at lower temperatures, minimizing the degradation of sensitive complex alcohols [2].

Whole-Cell Biocatalytic Reductions

Leveraging its high aqueous solubility (~400 g/L), MAA is an ideal substrate for green, whole-cell biocatalytic processes. It can be loaded at high concentrations (e.g., 350 mM) in aqueous bioreactors to produce highly enantiopure (R)-methyl 3-hydroxybutyrate, a valuable chiral building block, without the need for solubility-enhancing organic co-solvents [3].

Physical Description

Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

Hydrogen Bond Acceptor Count

3

Exact Mass

116.047344113 Da

Monoisotopic Mass

116.047344113 Da

Boiling Point

336 to 338 °F at 760 mmHg (USCG, 1999)
171.7 °C
169.00 °C. @ 760.00 mm Hg
171.7Â °C

Flash Point

158 °F (USCG, 1999)
170 °F (77 °C) (open cup)
77Â °C c.c.

Heavy Atom Count

8

Vapor Density

4.0 (Air= 1)
Relative vapor density (air = 1): 4.0

Density

1.076 (USCG, 1999) - Denser than water; will sink
1.0762 g/cu cm at 20 °C
Bulk density: 9 lb/gal at 20 °C
Relative density (water = 1): 1.08

LogP

log Kow = -0.69 /Estimated/
-0.26

Odor

Agreeable odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes

Melting Point

-112 °F (USCG, 1999)
-80 °C
-27Â °C

UNII

CW4I82QAX1

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

0.89 [mmHg]
0.892 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20Â °C: 0.17

Pictograms

Irritant

Irritant

Other CAS

105-45-3

Absorption Distribution and Excretion

Like other esters, /methyl acetoacetate/ is potentially skin-absorbable.

Metabolism Metabolites

Although... similar to other acetates, hydrolysis and metabolic degradation occur rapidly, especially since acetoacetic acid is a common mammalian metabolite.

Wikipedia

Methyl_acetoacetate

Use Classification

Fragrance Ingredients

Methods of Manufacturing

Reaction of methyl acetate with sodium methoxide
Acetoacetic esters are generally made from diketene and the corresponding alcohol as a solvent in the presence of a catalyst. In the case of liquid alcohols, manufacturing is carried out by continuous reaction in a tubular reactor with carefully adjusted feeds of diketene, alcohol, and catalyst, or alcohol-catalyst blend followed by continuous purification. For solid alcohol, an inert solvent is used. Catalysts used include strong acids, tertiary amines, salts such as sodium acetate, organophosphorus compounds, and organometallic compounds. /Acetoacetic Esters/

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Synthetic Dye and Pigment Manufacturing
Plastics Material and Resin Manufacturing
Butanoic acid, 3-oxo-, methyl ester: ACTIVE
Total U.S. annual production of MAA and EAA combined is estimated to be 6000-7000 metric tons.

Stability Shelf Life

MAA and EAA are stable liquids

Dates

Last modified: 08-15-2023

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